molecular formula C6H9N3O2 B14300982 2-Cyano-N-ethyl-2-(methoxyimino)acetamide CAS No. 112935-79-2

2-Cyano-N-ethyl-2-(methoxyimino)acetamide

Katalognummer: B14300982
CAS-Nummer: 112935-79-2
Molekulargewicht: 155.15 g/mol
InChI-Schlüssel: GZQYFUBYPOLIBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-ethyl-2-(methoxyimino)acetamide typically involves the reaction of cyanoacetamide with ethylamine and methoxyamine. The reaction conditions often include the use of solvents such as methanol or dioxane and may require specific temperature and pH conditions to optimize yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high purity and yield. The compound is then crystallized and purified using techniques such as recrystallization from methanol/dioxane mixtures .

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyano-N-ethyl-2-(methoxyimino)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxime derivatives, while reduction can produce various amine compounds .

Wissenschaftliche Forschungsanwendungen

2-Cyano-N-ethyl-2-(methoxyimino)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its effects on fungal pathogens and its potential use in developing new antifungal agents.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is widely used in agriculture as a fungicide to protect crops from fungal infections

Wirkmechanismus

The mechanism of action of 2-Cyano-N-ethyl-2-(methoxyimino)acetamide involves the inhibition of fungal growth by interfering with the synthesis of essential cellular components. The compound targets specific enzymes and pathways in the fungal cells, leading to their death. The exact molecular targets and pathways involved are still under investigation, but it is known to disrupt the normal metabolic processes of the fungi .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Cyano-N-ethyl-2-(methoxyimino)acetamide is unique due to its dual functionality as both a cyano and methoxyimino compound. This dual functionality allows it to participate in a wide range of chemical reactions and makes it particularly effective as a fungicide. Its ability to inhibit fungal growth through multiple pathways also sets it apart from other similar compounds .

Eigenschaften

CAS-Nummer

112935-79-2

Molekularformel

C6H9N3O2

Molekulargewicht

155.15 g/mol

IUPAC-Name

2-(ethylamino)-N-methoxy-2-oxoethanimidoyl cyanide

InChI

InChI=1S/C6H9N3O2/c1-3-8-6(10)5(4-7)9-11-2/h3H2,1-2H3,(H,8,10)

InChI-Schlüssel

GZQYFUBYPOLIBK-UHFFFAOYSA-N

Kanonische SMILES

CCNC(=O)C(=NOC)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.